

# C646: A Comparative Analysis of a Widely Used p300/CBP Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **C646**, a well-characterized small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). **C646** is a valuable tool for studying the roles of p300/CBP in various biological processes, including gene regulation, cell cycle control, and apoptosis.[1][2][3] This document will objectively compare the performance of **C646** with other relevant inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

# **Performance Comparison**

**C646** is a competitive inhibitor of p300 with a Ki of 400 nM.[1][4][5] While it is a potent and widely used tool, other inhibitors such as A-485 have been developed with significantly higher potency. The following tables summarize the quantitative data for **C646** and its key comparators.

# Table 1: In Vitro Potency of p300/CBP Inhibitors



Compound	Target	IC50 (nM)	Ki (nM)	Notes
C646	p300	1600[4][6]	400[1][4][5]	Competitive inhibitor.
СВР	-	-	Generally considered equipotent to p300.	
A-485	p300	9.8[7]	-	Potent and selective inhibitor.
СВР	2.6[7]	-		
Compound 2 (covalent)	p300	166[8]	-	Covalent inhibitor based on A-485 scaffold.

**Table 2: Cellular Activity on Histone Acetylation** 



Compound	Cell Line	Assay	Target	EC50 (nM)	Notes
C646	PC-3	High-content microscopy	H3K27Ac	Modest inhibition at 3h[9]	-
A-485	PC-3	High-content microscopy	H3K27Ac	73[9]	Significantly more potent than C646 in cells.
PC-3	High-content microscopy	НЗК9Ас	>10,000[9]	Demonstrate s selectivity for p300/CBP- mediated marks.	
Compound 2 (covalent)	PC-3	High-content microscopy	H3K27Ac	37[8]	More potent than the reversible inhibitor A- 485.

# **Selectivity and Off-Target Profile**

While **C646** is described as selective for p300/CBP over other HATs like PCAF, GCN5, and MOZ, it has been shown to exhibit off-target activity against histone deacetylases (HDACs) at higher concentrations.[2]

### **Table 3: Selectivity Profile of C646**



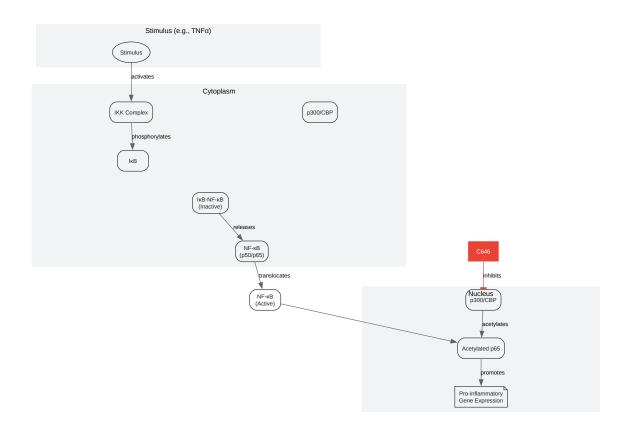
Target	IC50 (μM)	Notes
p300 (HAT)	1.6[4][6]	Primary Target
PCAF (HAT)	>100	Selective over PCAF.
GCN5 (HAT)	>100	Selective over GCN5.
MOZ (HAT)	>100	Selective over MOZ.
HDAC1	>100	No significant inhibition.
HDAC2	20.3	Off-target inhibition.
HDAC3	11.4	Off-target inhibition.
HDAC6	7.0	Off-target inhibition.
HDAC8	31.5	Off-target inhibition.

Data for HDAC inhibition from van den Bosch et al., 2015.

# Signaling Pathway Analysis: The NF-kB Pathway

p300/CBP are crucial coactivators in the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. **C646** has been shown to inhibit the NF-κB pathway by blocking the acetylation of key components like the p65 subunit.[2][10]





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C646 inhibits NF-kB signaling by blocking p300/CBP-mediated acetylation of p65.

# Experimental Protocols In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive)

This protocol is adapted from Bowers et al., 2010.[11]

- Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM HEPES (pH 7.9), 5 mM DTT, 80 μM EDTA, and 40 μg/mL BSA.
- Enzyme and Substrate Addition: Add 5 nM of recombinant p300 enzyme and 100  $\mu$ M of H4-15 peptide substrate to the reaction mixture.



- Inhibitor Incubation: Add **C646** or other test compounds at various concentrations. Ensure the final DMSO concentration is below 5%. Incubate at 30°C for 10 minutes.
- Reaction Initiation: Initiate the reaction by adding a 1:1 mixture of 12C-acetyl-CoA and 14C-acetyl-CoA to a final concentration of 20  $\mu$ M.
- Reaction Incubation: Incubate the reaction at 30°C for 10 minutes.
- Quenching: Stop the reaction by adding 14% (w/v) SDS.
- Analysis: Analyze the incorporation of 14C-acetyl into the histone peptide using Tris-Tricine SDS-PAGE followed by phosphorimaging.

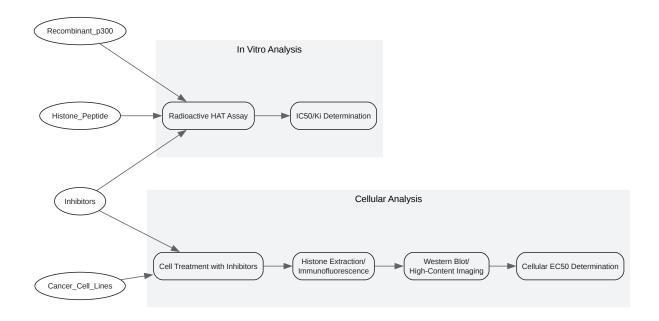
# Cellular Histone Acetylation Assay (High-Content Microscopy)

This protocol is based on the methods described by Lasko et al., 2017.[9]

- Cell Culture and Treatment: Plate cells (e.g., PC-3) in a 96-well plate and allow them to adhere. Treat the cells with **C646**, A-485, or other inhibitors at various concentrations for the desired time (e.g., 3 hours).
- Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
- Immunostaining: Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS).
   Incubate with a primary antibody against the specific histone modification of interest (e.g., anti-H3K27ac). Follow with a fluorescently labeled secondary antibody.
- Nuclear Staining: Stain the cell nuclei with a DNA dye such as DAPI.
- Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of the histone modification signal within the nuclear region. Normalize the signal to the control (DMSO-treated) cells.

### **Experimental Workflow Diagram**





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Workflow for comparing p300/CBP inhibitors in vitro and in cellular assays.

### Conclusion

**C646** remains a valuable and widely used chemical probe for investigating the biological functions of p300/CBP. Its selectivity for p300/CBP over other HAT family members is a key advantage. However, researchers should be aware of its off-target effects on HDACs, particularly at concentrations above 10  $\mu$ M. For studies requiring higher potency and cellular efficacy, newer inhibitors like A-485 and its covalent counterparts may be more suitable alternatives. The choice of inhibitor should be guided by the specific experimental context, including the required potency, selectivity, and desired duration of action.

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